![molecular formula C22H24BrN3O3S B1223272 (E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-methoxyphenyl)-N-[[4-(4-morpholinylmethyl)anilino]-sulfanylidenemethyl]-2-propenamide is a member of thioureas.
Scientific Research Applications
Reactivity and Formation of Complex Compounds : A study by Potkin, Petkevich, and Kurman (2007) shows that compounds similar to the title chemical react with nucleophilic reagents like morpholine. This leads to the formation of complex compounds like amines, isomers, and thiazoles, indicating potential in synthetic organic chemistry (Potkin, Petkevich, & Kurman, 2007).
Cyclocondensation Reactions : Mahesha et al. (2021) describe a cyclocondensation reaction involving a compound similar to the title chemical, leading to the formation of dihydropyrazoles. This implies its use in the synthesis of complex molecular structures (Mahesha et al., 2021).
Synthesis of Carbamate Derivatives : Kumari, Singh, and Walia (2014) synthesized various carbamate derivatives from similar compounds. This highlights its potential in creating new chemical entities, which could have various applications including in the field of pest control (Kumari, Singh, & Walia, 2014).
Antibacterial and Antifungal Activities : Velupillai, Shingare, and Mane (2015) synthesized novel derivatives that showed promising antibacterial and antifungal activities. This points towards its potential use in developing new antimicrobial agents (Velupillai, Shingare, & Mane, 2015).
Antiproliferative Activities : Research by Tseng et al. (2013) found that certain derivatives had significant antiproliferative activities against non-small cell lung cancers and breast cancers, suggesting potential applications in cancer research (Tseng et al., 2013).
Formation of Metal Complexes : A study by Binzet et al. (2009) showed that similar compounds could form complexes with metals like Ni(II) and Cu(II). This indicates potential applications in coordination chemistry and material science (Binzet et al., 2009).
Synthesis of Morpholine Derivatives : The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related compounds, as studied by Tan Bin (2011), suggests its utility in producing morpholine derivatives, which are significant in pharmaceuticals (Tan Bin, 2011).
Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound for PET imaging of the LRRK2 enzyme in Parkinson's disease, indicating its application in medical imaging and neuroscience (Wang et al., 2017).
properties
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide |
|---|---|
Molecular Formula |
C22H24BrN3O3S |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C22H24BrN3O3S/c1-28-20-8-5-18(23)14-17(20)4-9-21(27)25-22(30)24-19-6-2-16(3-7-19)15-26-10-12-29-13-11-26/h2-9,14H,10-13,15H2,1H3,(H2,24,25,27,30)/b9-4+ |
InChI Key |
CVCSOOLOPJVYPU-RUDMXATFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC(=S)NC2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



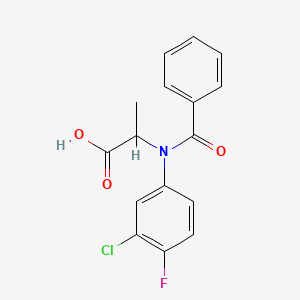
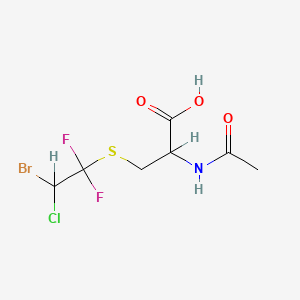
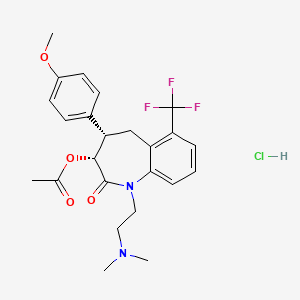
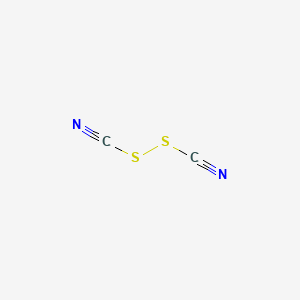
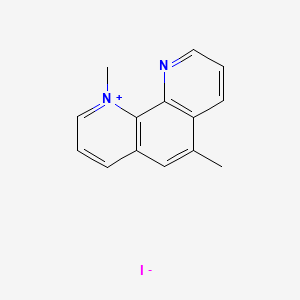
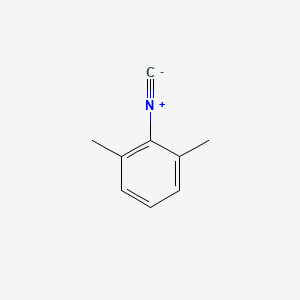
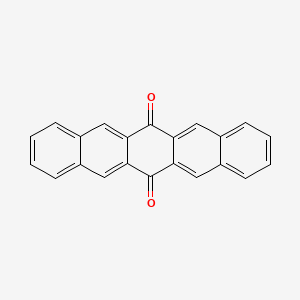
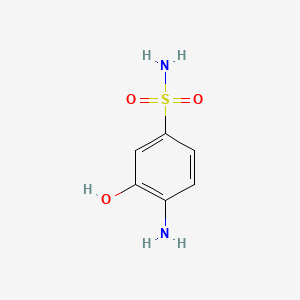
![6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1223201.png)
![1H-Benzo[d]naphthalene-1,5-diol, 2,3,4,4a,5,6,7,7a,10,11-decahydro-9-(2-hydroxy-1-methylethyl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-, [1alpha,4alpha,4aalpha,5beta,7alpha,7abeta,9(R*),11aR*]-](/img/structure/B1223204.png)
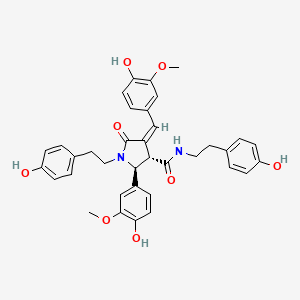
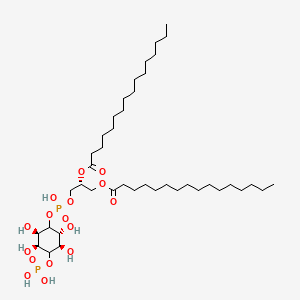
![4-[4-Methyl-6-(4-methyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B1223210.png)
![3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1223211.png)